molecular formula C11H10N4O3 B8380699 4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one

4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one

Cat. No.: B8380699
M. Wt: 246.22 g/mol
InChI Key: DMNXSTVDZJRRCG-UHFFFAOYSA-N
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Description

4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with guanidine nitrate in the presence of a base, followed by nitration and subsequent reduction to yield the desired compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyrimidines .

Scientific Research Applications

4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(phenylamino)methylphenol
  • 4-Methoxyphenylboronic acid
  • N-(4-amino-2-methoxyphenyl)methanesulfonamide

Uniqueness

4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one is unique due to its specific structural features, such as the presence of both amino and nitroso groups on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N4O3/c1-18-7-5-3-2-4-6(7)10-13-9(12)8(15-17)11(16)14-10/h2-5H,1H3,(H3,12,13,14,16)

InChI Key

DMNXSTVDZJRRCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=C(C(=O)N2)N=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of sodium methoxide in dry methanol [prepared from sodium (10.7 g.) and dry methanol (150 ml.)] maintained at 0° C. was treated with 2-methoxybenzamidine hydrochloride (21.6 g.) followed by ethyl α-oximinocyanoacetate (16.5 g.). The mixture was then heated to reflux with stirring for 4.5 hours, and then poured into water (1000 ml.) and brought to pH6 by the addition of glacial acetic acid. The resultant green solid was filtered off and recrystallised from aqueous acetic acid to give 4-amino-2-(2-methoxyphenyl)-5-nitrosopyrimid-6-one (19.2 g.), m.p. 210°-211° C. (with decomposition). A further quantity of less pure 4-amino-2-(2-methoxyphenyl)-5-nitrosopyrimid-6-one (2.9 g.) was obtained by concentration of the mother liquors of the recrystallisation.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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